molecular formula C11H7N3S B5731441 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

Cat. No. B5731441
M. Wt: 213.26 g/mol
InChI Key: PREZJTKROSTHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile derivatives involves reactions with various halogen-containing reagents to yield thieno[2,3-b]-pyridine derivatives. These synthetic routes are characterized by the utilization of starting materials such as 1-chloroacetone, ethyl chloroacetate, and chloroacetonitrile, among others, under conditions that facilitate the formation of the desired heterocyclic compounds. The process is supported by data from IR, ^1H NMR, mass spectra, and elemental analysis, confirming the chemical structures of the newly synthesized compounds (Attaby et al., 2006).

Molecular Structure Analysis

Molecular dynamics simulations and Density Functional Theory (DFT) calculations have been employed to study the electronic structure of this compound derivatives. These studies include the analysis of substituent effects on the geometry, natural bond orbital (NBO) properties, electrostatic potential (ESP), and global properties such as chemical hardness (η), global softness (S), and electronegativity (χ). The investigations extend to non-linear optical properties (NLO) and solvent effects, providing insights into the molecular characteristics and potential applications of these compounds (Abdel-Latif et al., 2020).

Chemical Reactions and Properties

Research on the chemical reactions of this compound derivatives has revealed their potentiality in forming thieno[2,3-b]-pyridine derivatives through interactions with active halogen-containing reagents. These reactions are instrumental in exploring the synthetic versatility of the compound and its derivatives for further chemical transformations (Attaby et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives have been examined through spectroscopic and X-ray diffraction methods. These studies provide valuable data on the solid-state structure, absorption, and fluorescence characteristics of the compounds, facilitating a better understanding of their physical behavior and potential applications in materials science (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and interaction with various chemicals, have been explored through synthetic methodologies. These properties are crucial for understanding the compound's utility in chemical synthesis and its potential for generating a wide array of heterocyclic compounds with diverse biological activities (Dyachenko et al., 2009).

Scientific Research Applications

Anti-Alzheimer and Anti-COX-2 Activities

6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile has been found to have significant potential in the realm of pharmaceuticals, specifically regarding its anti-Alzheimer and anti-COX-2 activities. Research by Attaby et al. (2009) demonstrated the synthesis of derivatives of this compound, which exhibited promising anti-Alzheimer and anti-COX-2 activities. These findings suggest potential therapeutic applications in treating Alzheimer's disease and inflammation-related conditions (Attaby et al., 2009).

Synthesis of Aryl- and Pyridinyl-substituted Derivatives

Another aspect of research on this compound involves the synthesis of aryl- and pyridinyl-substituted derivatives. Bogdanowicz-Szwed and Krasodomska (2006) explored the tandem Michael addition and cyclization reactions of this compound with arylidenemalononitriles, resulting in a variety of polysubstituted pyridines and bipyridines. These derivatives hold potential for various applications in chemical synthesis and pharmaceuticals (Bogdanowicz-Szwed & Krasodomska, 2006).

Antibacterial and Antifungal Screening

Further extending its pharmaceutical applications, Karabasanagouda et al. (2009) synthesized new derivatives of this compound with 4-hydroxyphenylthio moiety and subjected them to antibacterial and antifungal screening. Some of these compounds showed promising activity against specific bacterial strains and fungi, suggesting their potential as antibacterial and antifungal agents (Karabasanagouda et al., 2009).

Antiviral Activity

Moreover, Attaby et al. (2006) investigated the synthesis of bipyridine-3′-carbonitrile derivatives of this compound and evaluated their cytotoxicity and antiviral activities against HSV1 (Herpes Simplex virus type 1) and HAV (Hepatitis A virus). This highlights the potential of these compounds in the development of antiviral medications (Attaby et al., 2006).

Application in Photovoltaic Devices

In a different application, Halim et al. (2018) explored the use of this compound derivatives in photovoltaic devices. They investigated the spectroscopic properties and photovoltaic characteristics of these compounds, suggesting their utility in the development of new materials for solar energy conversion (Halim et al., 2018).

Solvation Effect Study

Abdel-Latif et al. (2020) conducted a study on the solvation effect on derivatives of this compound. They used theoretical and experimental approaches to understand the electronic structure and solvation effects, which is crucial for optimizing the use of these compounds in various chemical environments (Abdel-Latif et al., 2020).

Future Directions

The future directions for the study of “6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” could include further investigation of its potential uses, such as its role as a corrosion inhibitor . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

properties

IUPAC Name

6-pyridin-3-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3S/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZJTKROSTHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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